m-PEG24-NH2
Description
The exact mass of the compound Methyl-PEG24-Amine is 1087.67135309 g/mol and the complexity rating of the compound is 958. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H101NO24/c1-51-4-5-53-8-9-55-12-13-57-16-17-59-20-21-61-24-25-63-28-29-65-32-33-67-36-37-69-40-41-71-44-45-73-48-49-74-47-46-72-43-42-70-39-38-68-35-34-66-31-30-64-27-26-62-23-22-60-19-18-58-15-14-56-11-10-54-7-6-52-3-2-50/h2-50H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYCKRSBSZUIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H101NO24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1088.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2151823-08-2 | |
| Record name | Methyl-PEG24-Amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Polyethylene Glycol Peg in Bioconjugation and Materials Science
Polyethylene (B3416737) glycol (PEG) is a polyether compound with a long history of use in the pharmaceutical and biotechnology industries. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. chempep.comprecisepeg.com
The hydrophilic and flexible nature of the PEG polymer chain imparts several beneficial characteristics to conjugated molecules. precisepeg.com These include increased aqueous solubility, which is particularly advantageous for hydrophobic drugs. precisepeg.com Furthermore, the PEG chain can act as a steric shield, protecting the conjugated molecule from enzymatic degradation and reducing its immunogenicity. precisepeg.com This shielding effect also increases the hydrodynamic volume of the molecule, which can lead to a longer circulation half-life in the body by reducing renal clearance. rsc.org
In materials science, PEGs are utilized for surface modification of materials such as medical devices and nanoparticles. chemimpex.com This surface functionalization can reduce non-specific protein adsorption, a critical factor in improving the biocompatibility of implants and enhancing the performance of targeted drug delivery systems. chemimpex.com
Distinctive Attributes of Discrete Methyl Peg24 Amine in Academic Research
Advanced Synthetic Routes for Terminal Amine Introduction
The synthesis of Methyl-PEG24-Amine is a multi-step process that first involves the construction of the methoxy-terminated, monodisperse 24-unit PEG backbone. This is often achieved through the sequential addition of ethylene (B1197577) glycol units to a methoxy-PEG starter molecule.
Once the desired chain length is achieved, the terminal hydroxyl group must be converted into a primary amine. Several advanced synthetic strategies can be employed for this transformation:
Mesylation/Tosylation followed by Amination: A common route involves the activation of the terminal hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate. This is typically achieved by reacting the methoxy-PEG24-alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base. The resulting mesylated or tosylated PEG can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or, more commonly, with sodium azide (B81097) followed by reduction (e.g., using triphenylphosphine (B44618) in the Staudinger reaction or catalytic hydrogenation) to yield the primary amine.
Gabriel Synthesis: This classic method involves reacting the tosylated or halogenated PEG intermediate with potassium phthalimide (B116566). The subsequent hydrolysis or hydrazinolysis of the phthalimide group cleaves the protecting group and liberates the primary amine.
Reductive Amination of a Terminal Aldehyde: The terminal hydroxyl group of the methoxy-PEG24 can be oxidized to an aldehyde using mild oxidizing agents. This aldehyde can then be reacted with ammonia in the presence of a reducing agent to form the terminal primary amine.
The choice of method depends on factors such as desired yield, purity requirements, and compatibility with other functional groups.
Reaction Mechanisms of Primary Amine Functional Group
The terminal primary amine of Methyl-PEG24-Amine is a potent nucleophile, making it reactive toward a variety of electrophilic functional groups. This reactivity is the basis for its utility as a conjugation reagent.
The formation of a stable amide bond is one of the most common applications of Methyl-PEG24-Amine. The direct reaction between the amine and a carboxylic acid to form an amide is generally unfavorable under mild conditions as it requires high temperatures to eliminate water. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction. This involves converting the hydroxyl of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. The mechanism proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the activated carboxylic acid, leading to a tetrahedral intermediate that collapses to form the amide bond and release the leaving group.
Table 1: General Amide Bond Formation
| Reactant 1 | Reactant 2 | Product | Bond Type |
|---|
N-Hydroxysuccinimide (NHS) esters are widely used activated esters for modifying primary amines. The NHS ester group is an excellent leaving group, making the carbonyl carbon highly electrophilic. Methyl-PEG24-Amine readily reacts with NHS esters via a nucleophilic acyl substitution mechanism. The reaction is typically carried out in amine-free buffers at a pH of 7 to 9. At this pH, the primary amine is sufficiently deprotonated and nucleophilic to efficiently attack the ester, forming a stable amide bond and releasing the N-hydroxysuccinimide byproduct. The rate of reaction is dependent on pH, as the hydrolysis of the NHS ester becomes a competing reaction at higher pH values.
Table 2: Reaction with NHS Esters
| Feature | Description |
|---|---|
| Reactants | Methyl-PEG24-Amine, NHS-activated molecule |
| Mechanism | Nucleophilic Acyl Substitution |
| Optimal pH | 7.0 - 9.0 |
| Bond Formed | Amide |
| Byproduct | N-hydroxysuccinimide (NHS) |
Methyl-PEG24-Amine can be coupled to molecules containing aldehydes or ketones through a process known as reductive amination or reductive alkylation. This reaction forms a stable secondary amine linkage and proceeds in two main steps under weakly acidic conditions (pH ~4-5):
Imine/Iminium Ion Formation: The primary amine of the PEG attacks the electrophilic carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (for ketones) or an iminium ion (for aldehydes).
Reduction: The intermediate imine or iminium ion is then reduced in situ to a stable amine. This reduction is performed using a mild reducing agent that selectively reduces the imine/iminium ion without reducing the starting carbonyl compound. Common reagents for this step include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).
Table 3: Reductive Amination Process
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1. Imine Formation | Nucleophilic attack of the amine on the carbonyl, followed by dehydration. | Aldehyde or Ketone, weakly acidic pH |
| 2. Reduction | In-situ reduction of the imine/iminium ion to a stable secondary amine. | Sodium cyanoborohydride or Sodium triacetoxyborohydride |
Carbodiimide-Mediated Coupling Strategies (e.g., EDC/Sulfo-NHS Systems)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are zero-length crosslinkers used to couple primary amines to carboxylic acids. While EDC can directly facilitate this reaction, the resulting O-acylisourea intermediate is highly unstable in aqueous solutions and prone to hydrolysis, which can lead to low yields.
To improve efficiency and stability, EDC is almost always used in a two-step process in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).
Carboxyl Activation: EDC first reacts with a carboxyl group on the target molecule to form the unstable O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0).
Stable Ester Formation: In the presence of NHS or Sulfo-NHS, the O-acylisourea intermediate rapidly reacts to form a more stable, amine-reactive NHS or Sulfo-NHS ester. This intermediate is less susceptible to hydrolysis than the O-acylisourea, allowing for a more controlled reaction.
Amine Reaction: The NHS/Sulfo-NHS ester then reacts efficiently with the primary amine of Methyl-PEG24-Amine at a physiological pH (7.2-7.5) to form a stable amide bond, releasing an isourea byproduct.
This two-step strategy provides higher coupling efficiency and allows for better control over the conjugation process.
Table 4: EDC/Sulfo-NHS Coupling Strategy
| Step | Action | Key Reagent(s) | Optimal pH | Intermediate/Product |
|---|---|---|---|---|
| 1 | Carboxyl Activation | Carboxylic Acid, EDC | 4.5 - 6.0 | O-acylisourea intermediate |
| 2 | Intermediate Stabilization | Sulfo-NHS | 4.5 - 7.2 | Sulfo-NHS ester |
| 3 | Amine Coupling | Methyl-PEG24-Amine | 7.2 - 7.5 | Stable Amide Bond |
Integration into Heterobifunctional and Multifunctional Linkers
The specific reactivity of its terminal amine allows Methyl-PEG24-Amine to serve as a foundational component in the construction of more complex heterobifunctional and multifunctional linkers. A heterobifunctional linker possesses two different reactive groups, enabling the sequential conjugation of two different molecules.
Starting with Methyl-PEG24-Amine, a heterobifunctional linker can be synthesized by reacting the amine with a molecule that contains both an amine-reactive group (like an NHS ester) and a second, different functional group that remains inert during the first reaction. For example, reacting Methyl-PEG24-Amine with NHS-ester-maleimide would consume the amine and the NHS ester to form an amide bond, resulting in a new molecule: Methyl-PEG24-Maleimide. This new linker retains the PEG spacer and now has a terminal maleimide (B117702) group, which can specifically react with sulfhydryl (thiol) groups.
This strategy allows for the creation of a diverse toolkit of PEG linkers tailored for specific multi-step conjugation schemes, such as those used in creating antibody-drug conjugates (ADCs) or surface modification applications.
Table 5: Examples of Heterobifunctional Linkers Derived from Methyl-PEG24-Amine
| Starting Reagent for Derivatization | Resulting Functional Group | Target for Second Reaction |
|---|---|---|
| NHS-ester-Maleimide | Maleimide | Sulfhydryl (-SH) |
| NHS-ester-Alkyne | Alkyne | Azide (-N3) (via Click Chemistry) |
| NHS-ester-Azide | Azide | Alkyne (via Click Chemistry) |
Orthogonal Reactivity and Selective Functionalization
In the synthesis of complex biomolecules and materials, the ability to selectively modify one functional group in the presence of others is paramount. This is achieved through the concept of orthogonal reactivity, a strategy that employs protecting groups or specific reaction conditions to ensure that only the desired site on a molecule reacts. fiveable.me Methyl-PEG24-Amine, with its terminal primary amine, is a prime candidate for such selective functionalization, enabling its precise conjugation to molecules without unintended side reactions.
The principle of orthogonal protection involves using protecting groups that can be removed under distinct conditions. fiveable.mebham.ac.uk For instance, one functional group might be protected by a group that is labile to acid, while another is protected by a group that is removed by a specific enzyme or a different chemical reagent. bham.ac.uk This allows for the sequential deprotection and reaction of specific sites within a molecule.
The primary amine of Methyl-PEG24-Amine is a versatile functional group that can react with various electrophiles. broadpharm.com Its selective functionalization in a molecule containing other nucleophilic groups, such as hydroxyls or other amines, relies on carefully chosen reaction conditions and protecting group strategies.
pH-Controlled Selectivity
One of the most effective methods for achieving selective functionalization of amines is by controlling the pH of the reaction medium. interchim.frnih.gov The reactivity of an amine is dependent on its pKa value; a lower pKa indicates that the amine is more acidic and will be protonated at a lower pH, rendering it less nucleophilic. This difference in pKa values can be exploited to selectively target specific amine groups.
For example, in proteins, the α-amine at the N-terminus typically has a pKa in the range of 7.6-8.0, while the ε-amine of lysine (B10760008) residues has a pKa of around 10. interchim.frnih.gov By performing a reaction at a slightly acidic to neutral pH (e.g., pH 5-7), the N-terminal amine is more nucleophilic and can react selectively with electrophiles like aldehydes, a process known as reductive amination. creativepegworks.cominterchim.frbiochempeg.com
Table 1: pH-Dependent Reactivity of Amine Groups
| Amine Type | Typical pKa | Optimal pH for Selective Reaction | Reactive Partner (Example) |
|---|---|---|---|
| N-terminal α-amine | 7.6 - 8.0 | 5.0 - 7.0 | Aldehydes (Reductive Amination) |
Chemoselective Ligation Strategies
Chemoselective ligation refers to reactions that are highly specific for a particular functional group and can proceed in the presence of many other functional groups without protection. nih.gov The amine group of Methyl-PEG24-Amine can participate in several such reliable and selective reactions.
N-hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive towards primary amines at a pH of 7-9, forming stable amide bonds. creativepegworks.comthermofisher.com This is one of the most common methods for PEGylating proteins and other biomolecules. creativepegworks.com
Reductive Amination: The reaction of the amine with an aldehyde or ketone forms a Schiff base intermediate, which is then reduced by a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage. creativepegworks.combiochempeg.com This reaction is often used for N-terminal specific modifications under controlled pH. interchim.frnih.gov
Isothiocyanates: These compounds react with primary amines to form a stable thiourea (B124793) linkage. creativepegworks.cominterchim.fr This reaction is also efficient and selective for amine groups.
Table 2: Common Chemoselective Reactions for Methyl-PEG24-Amine
| Reagent Type | Functional Group Reacted | Resulting Linkage | Typical Reaction Conditions |
|---|---|---|---|
| NHS Ester | Primary Amine | Amide | pH 7-9 |
| Aldehyde/Ketone | Primary Amine | Secondary Amine | pH 5-8, with reducing agent |
| Isothiocyanate | Primary Amine | Thiourea | Mildly basic |
Orthogonal Protecting Group Strategies
In more complex syntheses, orthogonal protecting groups are essential. fiveable.mebham.ac.uk For instance, if a molecule contains multiple amine groups that need to be differentiated, an orthogonal protection strategy is required. A heterobifunctional PEG linker, for example, might have one end protected with a Boc (tert-butyloxycarbonyl) group and the other with an NHS ester. acs.org The Boc group is acid-labile, while the NHS ester is amine-reactive. This allows for selective reaction at either end of the PEG chain by choosing the appropriate reaction conditions. acs.org
Similarly, the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, can be used in conjunction with acid-labile groups like Boc to provide an orthogonal protection scheme, which is a cornerstone of solid-phase peptide synthesis. researchgate.netsigmaaldrich.com
Table 3: Examples of Orthogonal Protecting Groups for Amines
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Fmoc, Cbz |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz |
By employing these strategies of pH control, chemoselective reactions, and orthogonal protecting groups, Methyl-PEG24-Amine can be precisely and selectively incorporated into complex molecules, making it a valuable tool in drug delivery, bioconjugation, and materials science. chemimpex.com
Methyl Peg24 Amine in Modern Bioconjugation Strategies
General Principles of Protein PEGylation via Amine Linkage
The covalent modification of proteins with PEG chains, or PEGylation, is a cornerstone strategy for enhancing the therapeutic value of protein-based drugs. frontiersin.org One of the most common and well-established approaches for PEGylation targets the primary amine groups present on a protein's surface. europeanpharmaceuticalreview.com These amines are primarily found at the N-terminus of the polypeptide chain (the α-amine) and on the side chains of lysine (B10760008) residues (the ε-amine). thermofisher.com Because lysine residues are often abundant and located on the exterior of a protein, they are readily accessible for conjugation without causing significant disruption to the protein's tertiary structure. europeanpharmaceuticalreview.comthermofisher.com
The fundamental reaction involves an activated PEG derivative that reacts with the nucleophilic primary amine on the protein to form a stable, covalent bond. mdpi.com The amine group of a reagent like Methyl-PEG24-Amine can be used to react with activated carboxylic acids on a target molecule, while PEG derivatives activated with groups like N-hydroxysuccinimide (NHS) esters are used to react with the amine groups on proteins. medkoo.combroadpharm.com This process, known as amine-reactive PEGylation, can result in either random conjugation at multiple available sites or site-specific attachment, depending on the reaction strategy employed. europeanpharmaceuticalreview.com
Modification of Lysine Residues
The modification of lysine residues is the most widely used method for protein PEGylation due to the high prevalence of these amino acids on protein surfaces. scielo.brscielo.br The reaction typically involves the N-acylation of the lysine's ε-amino group with an amine-reactive PEG, such as a PEG-NHS ester. mdpi.com This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. mdpi.com
While this method is robust, a primary challenge is the potential for a lack of selectivity. scielo.br Since most proteins contain multiple lysine residues, this approach can lead to a heterogeneous mixture of products, including proteins with varying numbers of PEG chains attached at different positions (positional isomers). nih.gov This heterogeneity can complicate characterization and may result in a product with variable biological activity. nih.govresearchgate.net For instance, the random PEGylation of interferon-α2a results in eight different positional isomers with a threefold variation in activity between the most and least active forms. nih.gov Furthermore, the attachment of a PEG chain can sterically hinder the subsequent reaction of neighboring lysine residues. scielo.bracs.org Despite these challenges, lysine-directed PEGylation is utilized in several FDA-approved drugs. scielo.br
| Amine-Reactive PEG Derivative | Reactive Group | Resulting Linkage | Key Characteristics |
|---|---|---|---|
| PEG-NHS Ester | N-Hydroxysuccinimide Ester | Amide | Highly reactive, but can be difficult to control at large scale; reaction is sensitive to pH. biopharminternational.comcd-bioparticles.net |
| PEG-Aldehyde | Aldehyde | Secondary Amine | Forms an initial imine (Schiff base) that is reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride. europeanpharmaceuticalreview.combiopharminternational.com |
| PEG-Carboxylate | Carboxylic Acid | Amide | Requires an activation step (e.g., with EDC) to react with amines; used for modifying aspartic and glutamic acid residues. mdpi.com |
| PEG-Isothiocyanate | Isothiocyanate | Thiourea (B124793) | Reacts with primary amines to form a stable thiourea linkage. |
N-Terminal Conjugation Approaches
To overcome the heterogeneity associated with lysine modification, site-directed strategies that target the single α-amino group at the N-terminus of a protein have been developed. scielo.br N-terminal PEGylation is considered a site-specific reaction that can yield a more homogeneous product with a single PEG chain attached at a defined location. frontiersin.org
This selectivity is achieved by exploiting the difference in the acidity (pKa value) between the N-terminal α-amine (pKa ≈ 7.6–8.0) and the ε-amines of lysine residues (pKa ≈ 9.3–10.5). scielo.br By carefully controlling the reaction pH to a range between these pKa values (typically pH < 9.3), the lysine amines remain predominantly protonated (-NH3+) and thus non-nucleophilic. scielo.br In contrast, a significant fraction of the N-terminal amines will be deprotonated (-NH2) and available to react with an activated PEG reagent. scielo.brresearchgate.net A common method for N-terminal modification is reductive alkylation, where a PEG-aldehyde derivative reacts with the N-terminal amine under mild acidic conditions, followed by reduction with sodium cyanoborohydride to form a stable secondary amine linkage. frontiersin.orgeuropeanpharmaceuticalreview.com This strategy was successfully used in the development of Neulasta® (Pegfilgrastim), an N-terminally PEGylated protein. frontiersin.orgeuropeanpharmaceuticalreview.com
Covalent Attachment to Peptides and Oligonucleotides
The benefits of PEGylation extend beyond large proteins to smaller biomolecules like peptides and oligonucleotides. For peptides, PEGylation can significantly improve their therapeutic profile by increasing their circulating half-life, enhancing solubility, and protecting them from enzymatic degradation. bachem.com The terminal amine of Methyl-PEG24-Amine can be conjugated to the C-terminal carboxylic acid group of a peptide or to the side chains of acidic amino acids like aspartic acid or glutamic acid, typically using carbodiimide (B86325) chemistry (e.g., with EDC). mdpi.compeptide.com Alternatively, PEG derivatives with other reactive groups can target the N-terminal amine or lysine residues of the peptide. bachem.commdpi.com
The conjugation of PEG linkers to oligonucleotides is a strategy used to improve their delivery and pharmacokinetic properties. nih.gov Chemical modifications are essential for enhancing the therapeutic potential of oligonucleotides. nih.gov While direct conjugation to a standard oligonucleotide is not straightforward, amine-terminated PEGs like Methyl-PEG24-Amine can be attached to oligonucleotides that have been synthesized with a reactive functional group, such as an activated carboxyl or NHS ester group, at the 5' or 3' end. cd-bioparticles.netnih.gov This covalent attachment can alter the physical properties of the oligonucleotide, changing its biodistribution and clearance kinetics. nih.gov
Conjugation with Small Molecules and Therapeutic Agents
Methyl-PEG24-Amine and similar PEG linkers are valuable tools for modifying small molecules and other therapeutic agents. chemimpex.commyskinrecipes.com The primary amine of Methyl-PEG24-Amine allows it to be incorporated into complex drug delivery systems, such as antibody-drug conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs), where it functions as a flexible, hydrophilic spacer. medchemexpress.comvulcanchem.com In these constructs, the PEG linker connects the targeting moiety (e.g., an antibody) to the therapeutic payload (e.g., a cytotoxic drug). vulcanchem.com
| Application Area | Role of Methyl-PEG-Amine | Examples of Conjugated Molecules |
|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Serves as a hydrophilic linker between the antibody and the cytotoxic payload. vulcanchem.com | Cytotoxic agents, small molecule inhibitors. |
| PROTACs | Functions as a flexible linker connecting the E3 ligase ligand and the target protein ligand. medchemexpress.com | Small molecule ligands for target proteins and E3 ligases. |
| Nanoparticle Drug Delivery | Used to functionalize the surface of nanoparticles to improve drug solubility and targeted delivery. chemimpex.commyskinrecipes.com | Poorly soluble drugs, imaging agents. |
| Peptide Conjugates | Attached to peptides to improve their half-life and stability. bachem.com | Therapeutic peptides (e.g., cRGDfK). nih.gov |
Strategies for Enhanced Bioconjugate Solubility and Stability
A primary driver for using Methyl-PEG24-Amine in bioconjugation is to enhance the solubility and stability of the resulting molecule. chemimpex.commyskinrecipes.commyskinrecipes.com The long, hydrophilic chain of 24 ethylene (B1197577) glycol units imparts significant water solubility to the conjugate. thermofisher.combroadpharm.com This is particularly beneficial for hydrophobic proteins, peptides, or small molecule drugs that may otherwise aggregate or have poor bioavailability. chemimpex.commdpi.com
The PEG chain also enhances stability by creating a "molecular shield" around the bioconjugate. mdpi.comresearchgate.net This steric hindrance protects the molecule from several degradation pathways:
Proteolytic Degradation: The PEG cloud physically blocks the approach of proteolytic enzymes, slowing the breakdown of protein and peptide therapeutics in the body. mdpi.comresearchgate.net
Aggregation: By creating a hydration layer and providing steric repulsion, PEGylation reduces the likelihood of protein-protein interactions that can lead to aggregation and precipitation, a common issue during manufacturing, storage, and administration. mdpi.comresearchgate.net
Impact on Reduced Immunogenicity of Bioconjugates
The introduction of non-human proteins or highly modified biotherapeutics into the body can trigger an unwanted immune response. PEGylation with reagents like Methyl-PEG24-Amine is a highly effective strategy for reducing or eliminating the immunogenicity and antigenicity of therapeutic molecules. chemimpex.combachem.commyskinrecipes.com
The mechanism behind this effect is the steric masking of antigenic epitopes on the surface of the bioconjugate. bachem.comresearchgate.net The flexible and mobile PEG chain sweeps out a large hydrodynamic volume, effectively hiding the regions of the protein or drug that would typically be recognized by antibodies and immune cells. mdpi.com This "stealth" effect prevents the immune system from identifying the therapeutic agent as foreign, thereby reducing the risk of an anti-drug antibody (ADA) response. chemimpex.commyskinrecipes.com This reduction in immunogenicity is critical for the safety and long-term efficacy of many biopharmaceuticals, allowing for repeated administration without loss of effect or adverse immune reactions. thermofisher.com
Precision in Bioconjugation through Defined Spacer Length
The effectiveness of bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, hinges significantly on the characteristics of the linker used. thermofisher.com In modern bioconjugation strategies, polyethylene (B3416737) glycol (PEG) has become a ubiquitous spacer for its ability to enhance solubility, stability, and biocompatibility. myskinrecipes.comrsc.org However, the evolution from using polydisperse (heterogeneous mixtures of various chain lengths) to monodisperse PEGs, such as Methyl-PEG24-Amine, has marked a pivotal advancement, offering unprecedented precision in the design of complex biomolecular constructs. rsc.orgadcreview.com
Methyl-PEG24-Amine is a monodisperse PEGylation reagent, meaning it consists of a single, well-defined chemical structure with a precise number of 24 ethylene glycol units. broadpharm.com This uniformity is in stark contrast to traditional polydisperse PEGs, which are mixtures of molecules with a range of molecular weights. adcreview.com The use of a monodisperse linker provides distinct advantages, including the production of homogeneous conjugates with a specific molecular weight, which simplifies analysis, ensures high batch-to-batch reproducibility, and leads to more predictable biological behavior. rsc.orgadcreview.com
The defined spacer length afforded by reagents like Methyl-PEG24-Amine is a critical parameter for optimizing the functionality of a bioconjugate. The length of the PEG chain directly influences several key properties:
Solubility and Stability: The long, hydrophilic PEG chain of Methyl-PEG24-Amine significantly increases the water solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or peptides. broadpharm.comchemimpex.com This PEG chain can also act as a protective shield, encapsulating the attached molecule from its microenvironment, thereby increasing its stability. sigmaaldrich.com
Steric Hindrance and Flexibility: The spacer arm physically separates the two conjugated molecules. An optimal length is crucial for overcoming steric hindrance, ensuring that a conjugated protein, such as an antibody, retains its ability to bind to its target receptor. nih.gov The 24-unit PEG chain provides a substantial and flexible spacer, which can be essential when conjugating bulky molecules. thermofisher.com
Pharmacokinetics and Immunogenicity: PEGylation is well-known for its ability to improve the pharmacokinetic profile of therapeutics by increasing their hydrodynamic size, which can prolong circulation time in the body. myskinrecipes.comsigmaaldrich.com The defined nature of monodisperse PEGs allows for fine-tuning of this effect. Furthermore, the hydrophilic PEG spacer helps to minimize immunogenicity and reduce non-specific interactions. thermofisher.combiochempeg.com
One study investigating the impact of PEG spacer length on ADC properties found that intermediate-length PEG spacers (PEG6, PEG8, and PEG12) resulted in higher drug loading compared to a very short PEG4 or a long PEG24 spacer. rsc.org Conversely, another study on vaccine development assessed crosslinkers with spacer arms ranging from 1.5 Å to 95.2 Å (the length of an SM(PEG)24 crosslinker). nih.gov It was found that the longest linker (95.2 Å) resulted in lower antibody responses compared to linkers of intermediate length. nih.gov However, the longest linker did show the highest binding on-rate for a particular antibody, PGT151, highlighting the complexity and target-dependency of these interactions. nih.gov
The precise spacer arm length of Methyl-PEG24-Amine is approximately 86.1 Å. thermofisher.com This extended linker is particularly advantageous in applications where significant separation between the conjugated partners is required to maintain biological activity or to enhance the solubility of a highly lipophilic payload.
The table below summarizes findings on how different PEG spacer lengths can influence the properties and performance of bioconjugates.
| PEG Spacer Length (n units) | Spacer Arm Length (Å) | Application/Finding | Reference(s) |
| 2 | 17.6 | Used in amine-to-sulfhydryl crosslinkers. | thermofisher.com |
| 4 | 15.5 | Lower drug loading (DAR of 2.5) in a specific ADC study. | rsc.orgthermofisher.com |
| 8 | 29.7 | Higher drug loading (DAR of 4.8) in an ADC study. | rsc.orgthermofisher.com |
| 12 | 43.9 | Higher drug loading (DAR of 3.7) in an ADC study. | rsc.orgthermofisher.com |
| 24 | 86.1 - 95.2 | Lower drug loading (DAR of 3.0) in one ADC study, but showed the highest on-rate for a specific antibody in another. | rsc.orgnih.govthermofisher.com |
Data is compiled from multiple sources and specific values may vary slightly between manufacturers.
Applications of Methyl Peg24 Amine in Advanced Drug Delivery Systems
Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. fujifilm.com The architecture of an ADC consists of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. biochempeg.com The linker is a pivotal element, influencing the ADC's stability, solubility, and pharmacokinetic profile. biochempeg.comcreative-biolabs.com Methyl-PEG24-Amine, a discrete polyethylene (B3416737) glycol (PEG) derivative, is increasingly utilized in linker technology to address some of the key challenges in ADC development. nih.gov
Modulation of ADC Pharmacokinetic Profiles
The pharmacokinetic (PK) profile of an ADC is a critical determinant of its efficacy and safety. aacrjournals.org Hydrophobic ADCs tend to be rapidly cleared from the bloodstream, primarily through hepatic uptake, which limits their exposure to the tumor. researchgate.net The inclusion of hydrophilic PEG chains, such as in Methyl-PEG24-Amine, has been shown to significantly alter and improve the PK properties of ADCs. researchgate.net By increasing the hydrophilicity of the ADC, the PEG24 moiety reduces its clearance rate, leading to a prolonged half-life in circulation. nih.govaacrjournals.org Research has shown a clear relationship between the length of the PEG chain and the ADC's clearance, with longer chains resulting in slower clearance. aacrjournals.org One study found that an ADC featuring a Methyl-PEG24 moiety in its linker demonstrated a prolonged half-life and enhanced animal tolerability. nih.gov This extended circulation time allows for greater accumulation of the ADC at the tumor site, potentially leading to improved therapeutic outcomes. myskinrecipes.com
Table 1: Impact of PEG Chain Length on ADC Pharmacokinetics
| PEG Chain Length | Relative ADC Exposure | Clearance Rate |
| No PEG | Low | High |
| PEG4 | Moderate | Moderate-High |
| PEG8 | High | Low |
| PEG12 | High | Low |
| PEG24 | High | Low |
This table is a representation of findings from studies examining the effect of PEG linker length on ADC pharmacokinetics, such as those described in referenced research. researchgate.netaacrjournals.org
Strategies for Achieving High Drug-to-Antibody Ratios (DARs)
The in vitro potency of an ADC generally increases with a higher drug-to-antibody ratio (DAR). researchgate.net However, increasing the number of hydrophobic drug molecules per antibody often exacerbates the problems of aggregation and rapid clearance, limiting the achievable DAR in practice to typically 2 to 4. aacrjournals.org The use of hydrophilic linkers containing Methyl-PEG24-Amine is a key strategy to overcome this limitation. By effectively masking the hydrophobicity of the payload, these linkers enable the creation of stable and soluble ADCs with higher DARs, such as 8. nih.govaacrjournals.org Research has demonstrated that the incorporation of a PEG24 moiety allowed for the construction of highly loaded DAR8 ADCs with excellent solubility properties. researchgate.net This ability to produce homogeneous, high-DAR ADCs with favorable pharmacokinetic profiles is a significant advancement in developing more potent cancer therapies. aacrjournals.org
Nanoparticle-Based Delivery Systems
Methyl-PEG24-Amine is also a valuable tool in the development of nanoparticle-based drug delivery systems. myskinrecipes.com These systems, which include liposomes and other nanoparticles, are designed to encapsulate therapeutic agents, protecting them from degradation and controlling their release. chemimpex.com The surface modification of these nanoparticles is crucial for their in vivo performance. thermofisher.com
The primary amine group of Methyl-PEG24-Amine allows it to be conjugated to the surface of nanoparticles. thermofisher.com This process, known as PEGylation, creates a hydrophilic "stealth" layer around the nanoparticle. vulcanchem.com This PEG layer has several benefits. It reduces non-specific protein binding, which in turn helps to evade recognition and uptake by the immune system. vulcanchem.comthermofisher.com This leads to a significantly prolonged circulation time in the bloodstream, allowing for more effective passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. myskinrecipes.com Furthermore, the hydrophilic nature of the PEG chains improves the stability of the nanoparticle formulation, preventing aggregation. biochempeg.com The terminal amine group can also serve as a reactive site for the attachment of targeting ligands, enabling the development of actively targeted nanoparticle systems. chemimpex.com
Surface Functionalization of Polymeric Nanoparticles and Liposomes
The process of attaching PEG chains to the surface of drug carriers, known as PEGylation, is a cornerstone of advanced drug delivery. Methyl-PEG24-Amine is frequently used for the surface modification of nanoparticles and liposomes. chemimpex.comthermofisher.commyskinrecipes.comvwr.com The primary amine terminus of Methyl-PEG24-Amine allows for its covalent attachment to the surface of these carriers through various chemical reactions. vwr.combroadpharm.comfishersci.ca
When nanoparticles or liposomes are coated with Methyl-PEG24-Amine, the long, hydrophilic PEG chains form a protective layer. This modification is crucial for improving the in vivo performance of these delivery systems. google.com For instance, PEGylated liposomes can be formed by incorporating PEG-lipid conjugates during the liposome (B1194612) assembly process or by adding them to pre-formed liposomes. google.com This surface functionalization enhances the stability of the nanoparticles in biological fluids and can improve the pharmacokinetics of the encapsulated drug. chemimpex.commyskinrecipes.com The use of homogenous PEG reagents like Methyl-PEG24-Amine provides precise control over the surface modification process. thermofisher.comvwr.com
Facilitation of Targeted Delivery Mechanisms
Methyl-PEG24-Amine serves as an effective linker molecule to facilitate the targeted delivery of therapeutic agents to specific cells or tissues. chemimpex.commyskinrecipes.com The terminal amine group can be reacted with various molecules, including targeting ligands such as antibodies or peptides, which recognize and bind to specific receptors on target cells. thermofisher.comcd-bioparticles.net
The process often involves a multi-step approach. For example, a surface can be functionalized with a mixture of Methyl-PEG24-Amine and a carboxyl-terminated PEG reagent. thermofisher.comthermofisher.com This creates a surface with a "lawn" of inert methyl-terminated PEGs interspersed with reactive carboxyl groups. thermofisher.comthermofisher.com These carboxyl groups can then be activated (e.g., using EDC and sulfo-NHS) to couple with the amine groups of specific affinity ligands. thermofisher.comthermofisher.com This strategy allows the drug-loaded nanoparticle or liposome to circulate through the body and selectively accumulate at the desired site, enhancing therapeutic efficacy. The PEG chain acts as a spacer arm, ensuring the attached ligand is accessible for receptor binding. myskinrecipes.com
Methyl-PEG24-Amine is also utilized in the development of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras), where it functions as a linker connecting the targeting moiety to the therapeutic payload. bioscience.co.ukbroadpharm.commedchemexpress.commedchemexpress.com
Reduction of Non-Specific Interactions and Protein Adsorption
A primary challenge for nanocarriers in the bloodstream is their interaction with blood components, particularly proteins. This opsonization process leads to recognition by the immune system and rapid clearance from circulation. Surface modification with Methyl-PEG24-Amine creates a hydrophilic, sterically-hindering barrier that significantly reduces the non-specific adsorption of proteins and other biomolecules. thermofisher.commyskinrecipes.comnih.gov
| System Studied | PEG Modifier Used | Key Finding | Reference |
|---|---|---|---|
| Polyacrylate Hydrogels for Immunoassays | PEG-diacrylate | Showed a 10-fold decrease in non-specific binding and a 6-fold increase in the specific binding of the target antigen (SEB). | mdpi.comnih.gov |
| Gold Nanoparticles (AuNPs) | Thiol-terminated PEGs of varying lengths | PEG surface conjugation reduces protein adsorption and non-specific interactions. Shorter PEG chains were found to passivate the AuNP surface more effectively. | nih.gov |
| General Surfaces (Beads, Nanoparticles) | Methyl-PEGn-Amine (MA(PEG)n) | Functionalization with PEG spacers significantly reduces nonspecific protein binding. | thermofisher.com |
Hydrogel-Based Drug Delivery Platforms
Hydrogels are three-dimensional, water-swollen networks of hydrophilic polymers. nih.gov Their high water content and biocompatibility make them excellent candidates for drug delivery platforms. Polyethylene glycol (PEG) is a versatile and widely used synthetic polymer for constructing hydrogels due to its biocompatibility and tunable properties. mit.edu Methyl-PEG24-Amine, with its reactive amine group, can be incorporated into these hydrogel networks.
Design of Controlled Release Matrices for Therapeutic Agents
PEG-based hydrogels can be engineered as matrices for the controlled and sustained release of therapeutic agents. nih.govmit.edu The release of an encapsulated drug from a hydrogel is governed by factors such as the diffusion of the drug through the polymer mesh and the degradation rate of the hydrogel matrix itself. mit.edu
The chemistry used to crosslink the hydrogel network is a key determinant of its degradation profile. Michael-type addition reactions, for example, are often used to form PEG hydrogels under mild conditions. mit.eduresearchgate.net By choosing specific chemical linkers within the hydrogel structure, the degradation can be precisely controlled. mit.edu Research has demonstrated that by modifying the chemical identity of the cross-linker in a PEG hydrogel, the complete release of an encapsulated drug like fenofibrate (B1672516) could be tuned from a few hours to over a week. mit.edu This tunability allows for the design of release profiles tailored to specific therapeutic needs.
Development of In Situ Gelling Systems
In situ gelling systems are materials that can be administered as a liquid and then undergo a phase transition to a semi-solid gel at the site of application. nih.gov This approach is minimally invasive and allows the gel to conform to the shape of the target tissue. nih.govnih.gov
PEG-based hydrogels are frequently designed as in situ forming systems. nih.gov The gelation can be triggered by physiological stimuli such as changes in temperature or pH. nih.gov For instance, polymer precursor solutions can be designed to rapidly crosslink and form a gel upon injection into the body. researchgate.netnih.gov Michael addition chemistry is one method used to create these injectable hydrogels, reacting multi-arm PEG molecules functionalized with groups like vinyl sulfone with thiol-containing crosslinkers. mit.eduresearchgate.net These systems provide localized, sustained release of entrapped drugs, which is particularly advantageous for applications like intratumoral cancer therapy. nih.gov
Applications in Mucosal Drug Delivery for Sustained Release
Delivering drugs to mucosal surfaces (e.g., in the nose, eyes, or gastrointestinal tract) is challenging due to clearance mechanisms like mucus flow. nih.gov In situ forming hydrogels that are also mucoadhesive can significantly improve drug retention and provide sustained release at these sites. nih.gov
Rapidly gelling PEG-based hydrogels have been developed specifically for mucosal delivery. nih.gov These hydrogels can form in under 30 seconds and adhere to mucosal tissues through entanglements and hydrogen bonding with mucins. nih.gov By using bio-reducible linkers, such as disulfide bonds, in the hydrogel network, the gels can be naturally degraded over several days. nih.gov Studies have shown that these hydrogels can achieve controlled release of protein-based drugs over hours and retain nanoparticle-based cargo for over 24 hours, demonstrating their potential to enhance the efficacy of therapies delivered to mucosal surfaces. nih.gov
| Hydrogel Type | Key Feature | Mechanism/Application | Reference |
|---|---|---|---|
| Michael Addition-Based PEG Hydrogels | Tunable degradation | Used to control the release of lipophilic APIs like fenofibrate by altering cross-linker chemistry. | mit.edu |
| In Situ Forming Hydrogels (ISFH) | Sol-gel transition | Injected as a liquid, gels in response to physiological stimuli (pH, temp) for localized drug delivery. | nih.gov |
| Rapid In Situ Gelling Mucoadhesive Hydrogels | Fast gelation and mucosal adherence | Designed for sustained drug release at mucosal surfaces, improving retention and therapeutic efficacy. | nih.gov |
Methyl Peg24 Amine in Materials Science and Biomedical Engineering
Surface Modification of Biomaterials and Medical Devices
The ability to tailor the surface properties of biomaterials and medical devices is critical for their performance and integration within the body. Methyl-PEG24-Amine is extensively used for this purpose, leveraging its unique chemical structure to create surfaces that are more compatible with biological environments. chemimpex.combrkrchem.com
Engineering of Biocompatible Surfaces
The process of "PEGylation," or attaching PEG chains to a surface, is a well-established strategy for improving biocompatibility. myskinrecipes.com The long, flexible, and hydrophilic nature of the Methyl-PEG24-Amine chain creates a hydration layer on the material's surface. interchim.frmyskinrecipes.com This layer effectively masks the underlying material from the biological environment, reducing the likelihood of an adverse immune response. thermofisher.com This is a critical factor in the development of biopharmaceuticals and medical implants, as it can help to reduce rejection rates. chemimpex.com The use of a discrete PEG linker like the 24-unit version ensures that the modification is uniform and precisely controlled. fishersci.nl
Minimization of Non-Specific Protein Binding and Cellular Adhesion
A major challenge in the application of biomaterials is the non-specific adsorption of proteins and subsequent cell adhesion, which can lead to biofouling, loss of function, and inflammatory responses. Functionalization of surfaces with Methyl-PEG24-Amine significantly reduces these non-specific interactions. thermofisher.comthermofisher.com The highly mobile PEG chains create a "hydrophilic lawn" that sterically hinders the approach and binding of proteins and cells. thermofisher.comthermofisher.com Research has shown that coupling Methyl-PEG24-Amine to nanoparticle surfaces can lead to a modification of over 80%, which in turn reduces recognition by antibodies. nih.gov This "stealth" property is crucial for applications like drug delivery nanoparticles and biosensors, where specificity is paramount. nih.govvulcanchem.com
| Surface | Modification | Observed Effect | Reference |
|---|---|---|---|
| Nanoparticles / Virus-Like Particles (VLPs) | PEGylation with Methyl-PEG24-Amine | Significantly reduces non-specific protein binding and recognition by antibodies. | thermofisher.comnih.gov |
| Biosensors / Diagnostic Platforms | Surface functionalization with m-PEG-amine | Reduces non-specific binding, leading to improved detection specificity. | vulcanchem.com |
| Self-Assembled Monolayers (SAMs) | Incorporation of PEG spacers | Significantly reduces non-specific protein absorption. | thermofisher.comthermofisher.com |
Functionalization of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly organized layers of molecules that spontaneously form on certain substrates, providing a model system for studying surface phenomena. Methyl-PEG24-Amine is an ideal component for creating functional SAMs. thermofisher.combrkrchem.com The amine terminus can react with surfaces that have been pre-functionalized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters. thermofisher.cn
Often, Methyl-PEG24-Amine is used in conjunction with other PEG derivatives, such as those with a carboxyl group at the end (e.g., CA(PEG)n). thermofisher.com This allows for the creation of a mixed monolayer: a background "lawn" of inert, methyl-terminated PEGs that resist non-specific binding, interspersed with reactive carboxyl-terminated PEGs at controlled densities. thermofisher.comthermofisher.com These exposed functional groups can then be used to immobilize specific biomolecules, such as affinity ligands or antibodies, for targeted applications. thermofisher.comthermofisher.cn
Modification of Implant Surfaces for Improved Integration
The success of medical implants, from dental implants to cardiovascular stents, depends on their stable integration with surrounding host tissue while avoiding adverse reactions like chronic inflammation or fibrosis. Modifying implant surfaces with Methyl-PEG24-Amine is a key strategy to enhance their biocompatibility and long-term performance. chemimpex.com By creating a hydrophilic, protein-repellent surface, PEGylation can prevent the initial protein adsorption events that trigger inflammatory cascades and scar tissue formation. chemimpex.cominterchim.fr This improved biocompatibility is crucial for reducing the rates of implant rejection. chemimpex.com
Hydrogel Development for Tissue Engineering and Cell Biology
Hydrogels are water-swollen polymer networks that mimic the natural extracellular matrix (ECM), making them highly valuable as scaffolds in tissue engineering and for 3D cell culture. nih.govelspub.com Their properties can be tailored to suit specific applications, and Methyl-PEG24-Amine can play a role in their fabrication.
Fabrication of Cell Scaffolds with Tunable Properties
Synthetic hydrogels, particularly those based on PEG, offer significant advantages over natural ones due to their adjustable mechanical properties and easily controlled chemical compositions. nih.gov However, PEG itself is bio-inert and does not promote cell adhesion. nih.gov To create a functional cell scaffold, the PEG hydrogel network must be modified with bioactive molecules.
The primary amine group on Methyl-PEG24-Amine serves as a reactive site. While it can be used in cross-linking reactions, it is more commonly employed to introduce specific functionalities into the hydrogel network. For instance, amine-terminated PEGs can be incorporated into a hydrogel matrix, providing points for the later attachment of cell-adhesive peptides (like RGD sequences) or growth factors. nih.govmdpi.com The long PEG24 chain acts as a flexible spacer, ensuring that the attached bioactive molecules are presented to the cells in an accessible manner, away from the bulk of the hydrogel network. The ability to control the density of these functional groups allows for the fabrication of cell scaffolds with tunable properties, influencing cell morphology, growth, proliferation, and differentiation. mdpi.comnih.gov
| Hydrogel Parameter | Effect on Cardioids | Reference |
|---|---|---|
| Matrix Stiffness | Critically influences development, chamber formation, and contractile physiology. | nih.gov |
| Cell Adhesion Motif (e.g., RGD) | Plays a critical role in development and endothelial cell gene enrichment. | nih.gov |
| Optimized Synthetic Hydrogel (3 wt.% PEG-2mM RGD) | Improved reproducibility compared to Matrigel and suspension culture. | nih.gov |
Influence on Cell-Material Interactions and Cellular Viability
The interface between a synthetic material and a biological environment is a critical determinant of its success in any biomedical application. The surface properties of a material dictate the initial interactions with proteins, which in turn influences subsequent cellular responses such as adhesion, proliferation, and differentiation. Poly(ethylene glycol) (PEG) chains are widely employed to modulate these interactions. The specific compound, Methyl-PEG24-Amine, which consists of a chain of 24 ethylene (B1197577) glycol units capped with a methyl ether group at one end and a primary amine group at the other, offers a versatile tool for precisely controlling the bio-interfacial properties of materials.
The primary mechanism by which PEGylation influences cell-material interactions is through the creation of a hydrophilic, protein-repellent surface. core.ac.ukbiochempeg.com The highly hydrated and flexible PEG chains form a steric barrier that effectively prevents the non-specific adsorption of proteins from the surrounding biological fluid. core.ac.uk Since protein adsorption is a prerequisite for the adhesion of many cell types, surfaces modified with molecules like Methyl-PEG24-Amine are often "bio-inert," significantly reducing cell attachment. core.ac.ukbiochempeg.com This "anti-fouling" property is crucial for applications such as medical implants and devices where minimizing foreign body reactions is desired. chemimpex.com
Conversely, the terminal amine group of Methyl-PEG24-Amine provides a reactive handle for covalent functionalization, enabling the creation of "bio-interactive" surfaces designed to promote specific cellular adhesion. This is typically achieved by conjugating cell-adhesive ligands, such as peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence, to the amine terminus. rsc.org The RGD motif is a well-known ligand for integrin receptors on the surface of many adherent cell types, and its presentation on a PEGylated surface can guide specific cell attachment and spreading while the PEG chains continue to resist non-specific protein adsorption in the intervening spaces. rsc.orgmdpi.com This strategy allows for the creation of micropatterned surfaces where cells will only adhere to the regions functionalized with the adhesive peptide. mdpi.com
A key consideration in the use of such surface modifications is their effect on cellular health. Research indicates that surface modification with PEG derivatives, including those functionalized with peptides, generally does not negatively impact cellular viability or proliferation. acs.org For instance, studies using cell-penetrating peptide-conjugated PEG-lipids to induce cell adhesion found no adverse effects on cell viability. acs.org In one study focused on tracking cancer cell dormancy, Methyl-PEG24-Amine was used specifically to block non-specific binding sites on collagen-coated coverslips. nih.gov This application highlights its utility in creating highly defined microenvironments for cell culture without introducing cytotoxicity, allowing for the detailed study of complex cellular behaviors like proliferation and quiescence. nih.gov
Table 1: Research Findings on PEGylated Surfaces and Cellular Response
| Study Focus | Key Finding | Impact on Cell Viability | Reference |
|---|---|---|---|
| Photo-responsive Surfaces | RGD-functionalized PEG surfaces allowed for light-guided cell attachment and release. The PEG layer effectively inhibited non-specific cell adsorption. | Adhered cells were released by a non-cytotoxic dose of light, indicating high viability. | mdpi.com |
| Cell-Penetrating Peptides | CPP-PEG-lipid constructs induced firm adhesion and spreading of otherwise non-adherent cells on various substrates. | No effects on cell viability or proliferation were observed after inducing adhesion. | acs.org |
| Cancer Cell Dormancy | Methyl-PEG24-Amine was used to block non-specific protein binding sites to create a defined surface for studying cell lineage. | The method allowed for distinguishing between proliferating, quiescent, and dying cells, implying the modification itself was not a primary cause of cell death. | nih.gov |
Design of Bioadhesive Hydrogel Formulations
Hydrogels are three-dimensional, water-swollen polymer networks that are widely investigated for biomedical applications due to their tissue-like softness and high water content. For applications such as wound sealants, hemostatic agents, and tissue adhesives, these hydrogels must form strong bonds with biological tissues, often in a wet and dynamic environment. Amine-terminated PEGs, including multi-arm and linear variants, are critical components in the formulation of such bioadhesive hydrogels. rsc.orgnih.gov
The design of these adhesives relies on chemical reactions that both form the hydrogel network (cohesion) and covalently bond the hydrogel to the tissue surface (adhesion). The primary amine groups on the PEG chains are nucleophilic and can readily react with various electrophilic functional groups to form stable covalent bonds. rsc.orgresearchgate.net Common crosslinking and tissue-bonding strategies include:
Reaction with N-hydroxysuccinimide (NHS) Esters: Amine-terminated PEGs can be rapidly crosslinked by mixing with PEG molecules functionalized with NHS esters. The amine groups react with the NHS esters to form stable amide bonds. Simultaneously, the unreacted NHS esters on the hydrogel surface can react with primary amine groups present in tissue proteins (e.g., lysine (B10760008) residues), anchoring the hydrogel to the tissue. rsc.orgnih.gov
Reaction with Aldehydes: The amine groups can react with aldehyde groups via a Schiff base reaction to form imine bonds. Hydrogels can be formed by mixing amine-terminated PEGs with aldehyde-functionalized polymers, such as oxidized polysaccharides (e.g., alginate, dextran). rsc.orgresearchgate.netnih.gov These imine bonds can also form between the hydrogel and tissue proteins.
Reaction with Genipin (B1671432): Genipin, a naturally derived crosslinking agent, can react with primary amine groups to form biocompatible hydrogel networks. researchgate.net Hydrogels based on amine-terminated PEG and genipin have been shown to be suitable substrates for cell seeding. researchgate.net
The properties of these bioadhesive hydrogels can be precisely controlled by adjusting the formulation. For example, in a system using oxidized and methacrylated alginate (OMA) crosslinked with an 8-arm PEG-amine, the adhesion strength, degradation rate, and mechanical stiffness were all tunable by simply varying the degree of alginate oxidation. researchgate.netnih.gov Similarly, for a hydrogel formed from two four-arm PEG precursors (Tetra-PEG-NHS and Tetra-PEG-NH2), the gelation time could be significantly reduced by increasing the solid content of the precursor solutions. nih.gov These hydrogels have demonstrated performance superior to commercial fibrin (B1330869) glues in preclinical models. nih.govnih.gov
Table 2: Gelation Time of Tetra-PEG Hydrogel at Varying Solid Content Data derived from an in vitro model mixing precursor solution with anticoagulated porcine blood.
| Precursor Solid Content (wt%) | Mean Gelation Time (seconds) |
|---|---|
| 10% | 139 |
| 15% | 81 |
| 20% | 40 |
Source: nih.gov
Table 3: In Vivo Hemostatic Efficacy of Tetra-PEG Hydrogel in a Rat Model Data from a rat tooth extraction model.
| Treatment Group | Mean Blood Loss (mg) | Mean Hemostasis Time (seconds) |
|---|---|---|
| Control (Gauze) | 370 | 307 |
| Gelatin Sponge | 188 | 116 |
| Tetra-PEG Hydrogel | 38 | 30 |
Source: nih.gov
These findings demonstrate that the inclusion of amine-terminated PEGs is a robust and versatile strategy for creating advanced bioadhesive hydrogels. The ability to form rapid, strong, and biocompatible adhesion to tissues makes these materials highly promising for a range of clinical applications, including surgery, wound management, and regenerative medicine. nih.govresearchgate.net
Role in Advanced Diagnostics and Bioimaging Research
Development of Molecular Probes for Bioimaging Applications
Methyl-PEG24-Amine is a key component in the design and synthesis of molecular probes for bioimaging applications chemimpex.compolysciences.com. Its ability to conjugate with various imaging modalities, such as fluorescent dyes and contrast agents, while simultaneously improving their pharmacokinetic properties, makes it highly sought after. The hydrophilic PEG chain enhances the solubility and bioavailability of these probes, facilitating their distribution within biological systems and improving signal-to-noise ratios polysciences.comnih.gov.
Stabilization of Biomolecules in Diagnostic Assays
In diagnostic assays, Methyl-PEG24-Amine plays a crucial role in stabilizing biomolecules, thereby enhancing the sensitivity and reliability of tests chemimpex.com. The PEGylation process, utilizing this compound, confers several beneficial properties to biomolecules like proteins and peptides. These include increased solubility, a reduced tendency for aggregation, and protection against proteolysis fishersci.befishersci.fi. By shielding biomolecules, PEGylation can prevent their degradation by enzymes, slow down renal filtration due to increased hydrodynamic size, and evade recognition by the body's clearance systems researchgate.net.
Studies have shown that PEGylation can significantly improve the in vivo half-life of biomolecules. For instance, PEGylation of bovine serum albumin (BSA) has been demonstrated to increase its circulation time, and PEGylated albumin exhibited reduced antibody production compared to unconjugated albumin nih.gov. The molecular weight of the PEG chain influences these pharmacokinetic properties, with longer chains generally offering more pronounced effects researchgate.netnih.gov. The use of discrete PEG chain lengths, as found in MA(PEG)n compounds, ensures precise control over the PEGylation process and consistent performance fishersci.befishersci.fi.
Strategies for Fluorescent Labeling and Detection
The terminal primary amine group of Methyl-PEG24-Amine serves as a versatile handle for conjugation, enabling a variety of labeling strategies fishersci.bebroadpharm.comavantorsciences.com. This amine group readily reacts with functional groups such as carboxylic acids (often activated via EDC/NHS chemistry), activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones and aldehydes) broadpharm.com.
This reactivity allows for the covalent attachment of fluorescent dyes or other reporter molecules to the PEGylated structure. For example, Methyl-PEG24-Amine can be used in conjunction with amine-reactive chemistries, such as NHS esters, to label proteins, peptides, or surfaces, forming stable amide bonds fishersci.befishersci.fiavantorsciences.comavantorsciences.com. The compound is specifically utilized in the development of fluorescent probes polysciences.com. By conjugating a fluorophore to the amine terminus of Methyl-PEG24-Amine, researchers can create labeled molecules that benefit from the PEG spacer's properties, such as improved solubility and reduced aggregation fishersci.bepolysciences.com. Methyltetrazine-PEG24-amine, for instance, can be used to derivatize molecules, introducing a tetrazine moiety that can then participate in highly efficient bioorthogonal click chemistry reactions with TCO-modified fluorophores or other labels axispharm.com.
Integration into Biosensor Surfaces
Methyl-PEG24-Amine is instrumental in modifying biosensor surfaces to enhance their performance and reduce non-specific interactions fishersci.bepolysciences.com. By functionalizing surfaces with PEG spacers, a hydrophilic and inert layer is created, which significantly minimizes the adsorption of proteins and other biomolecules, a phenomenon known as biofouling fishersci.bethermofisher.com. This "non-fouling" property is critical for maintaining the specificity and sensitivity of biosensors.
The amine terminus allows for covalent attachment to various surfaces, either directly or through pre-functionalized substrates. For example, MA(PEG)n compounds are ideal for derivatizing surfaces with specific numbers of ethylene (B1197577) glycol groups, offering precise control over surface properties fishersci.be. These reagents can be used with amine-reactive chemistry to PEGylate surfaces, creating a stable, hydrophilic layer fishersci.befishersci.fiavantorsciences.comavantorsciences.com. Advanced surface modification strategies can involve combining different PEG derivatives. For instance, shorter methyl-PEGn-amine reagents can be used alongside PEG compounds with terminal carboxylate groups to create complex surface architectures, where the carboxylate groups can then immobilize affinity ligands via carbodiimide (B86325) coupling thermofisher.com. Such tailored surface modifications are essential for developing next-generation biosensors with improved detection limits and reproducibility; for example, amine-functionalized surfaces created via plasma-enhanced chemical vapor deposition (PECVD) have shown improved detection limits by two orders of magnitude in immunoassays compared to liquid-phase activated surfaces nih.gov.
Data Tables
To illustrate the utility and properties of Methyl-PEG24-Amine, the following data tables summarize key information:
Table 1: Key Properties of Methyl-PEG24-Amine
| Property | Value | Reference(s) |
| Molecular Formula | C₄₉H₁₀₁NO₂₄ | uni.lu |
| Molecular Weight | ~1088.32 Da | fishersci.bethermofisher.com |
| Spacer Length | ~86.1 Å | thermofisher.com |
| Terminal Group | Primary Amine (-NH₂) | fishersci.bebroadpharm.comavantorsciences.com |
| PEG Chain | Methyl ether-terminated | fishersci.beavantorsciences.com |
| Reactivity | Carboxylic acids, activated NHS esters, carbonyls (ketones, aldehydes) | broadpharm.com |
| Solubility | Water-soluble, hydrophilic | fishersci.bebroadpharm.com |
Table 2: Benefits of PEGylation with Methyl-PEG24-Amine in Diagnostics and Bioimaging
| Property Enhanced | Mechanism/Finding | Reference(s) |
| Improved Solubility | Hydrophilic PEG chain enhances solubility of conjugated molecules and reagents. | fishersci.bepolysciences.comnih.gov |
| Enhanced Stability | Protects biomolecules from proteolysis and aggregation; increases in vivo stability. | fishersci.befishersci.fi |
| Reduced Immunogenicity | PEGylation shields biomolecules from immune recognition, minimizing adverse reactions. | fishersci.firesearchgate.netnih.gov |
| Prolonged Circulation Time | "Stealth" effect from PEGylation reduces clearance by the body's systems, extending half-life. | researchgate.netnih.govcd-bioparticles.net |
| Reduced Non-specific Binding | Hydrophilic PEG layer on surfaces repels proteins and other biomolecules, crucial for biosensor specificity. | fishersci.bethermofisher.com |
| Improved Detection Limits | Functionalized surfaces (e.g., in immunoassays) have shown significant improvements in detection limits. | nih.gov |
| Enhanced Bioavailability | Improves the distribution and effectiveness of imaging agents and therapeutic molecules. | polysciences.comnih.gov |
Table 3: Common Conjugation Strategies Employing Methyl-PEG24-Amine
| Target Molecule/Surface | Reactive Group on Methyl-PEG24-Amine | Reactive Group on Target | Resulting Linkage | Reference(s) |
| Proteins/Peptides | Primary Amine (-NH₂) | Carboxylic Acids (via EDC/NHS), NHS Esters, Carbonyls | Amide bond | fishersci.befishersci.fibroadpharm.comavantorsciences.comavantorsciences.com |
| Surfaces (nanoparticles, etc.) | Primary Amine (-NH₂) | Carboxylic Acids (via EDC/NHS), NHS Esters, Carbonyls | Amide bond | fishersci.bethermofisher.compolysciences.comavantorsciences.com |
| Imaging Agents/Fluorophores | Primary Amine (-NH₂) | Carboxylic Acids (via EDC/NHS), NHS Esters | Amide bond | fishersci.bechemimpex.compolysciences.com |
| Bioorthogonal Chemistry Reagents | Primary Amine (-NH₂) | Carboxylic Acids (via EDC/NHS) to attach Tetrazine/TCO moiety | Amide bond | axispharm.comrsc.orgbiorxiv.org |
Compound List
Methyl-PEG24-Amine
Methoxy PEG amine (general term)
MA(PEG)n (general term for the series)
Methyltetrazine-PEG24-amine
Emerging Research Frontiers and Future Perspectives of Methyl Peg24 Amine
Integration with Bioorthogonal Click Chemistry Methodologies (e.g., Tetrazine Conjugation)
Bioorthogonal click chemistry reactions, characterized by their high selectivity, efficiency, and biocompatibility under physiological conditions, are revolutionizing bioconjugation strategies. Among these, the inverse-electron demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (B1233481) (TCO), is particularly notable for its exceptionally fast kinetics and lack of byproducts conju-probe.commedchemexpress.comaxispharm.com. Methyltetrazine-functionalized PEG linkers, including analogs of Methyl-PEG24-Amine, are pivotal in this context. For example, Methyltetrazine-PEG24-amine can be conjugated to biomolecules or surfaces via its amine group, while the tetrazine moiety is poised to react rapidly and selectively with TCO-labeled partners medchemexpress.combroadpharm.com. This approach enables precise and efficient labeling of proteins, nanoparticles, and other biological entities in complex environments, facilitating applications in imaging, diagnostics, and targeted drug delivery conju-probe.commedchemexpress.comaxispharm.com. The inherent stability and biocompatibility of the resulting trihydropyridazine linkage further enhance its appeal for in vivo applications.
Research into PROTAC Linker Design and Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that hijacks the cell's ubiquitin-proteasome system to selectively degrade target proteins. A critical component of PROTAC design is the linker that connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand. PEG-based linkers, including those derived from Methyl-PEG24-Amine, are frequently employed due to their ability to enhance the solubility of the PROTAC molecule, modulate its conformational flexibility, and influence its pharmacokinetic properties, ultimately impacting degradation efficiency medchemexpress.comchemscene.comjenkemusa.comtargetmol.com. The length and flexibility of the PEG chain, such as the 24-unit PEG in Methyl-PEG24-Amine, can be optimized to ensure optimal spatial orientation and interaction between the target protein and the E3 ligase, thereby promoting efficient ubiquitination and subsequent degradation chemscene.comjenkemusa.com. Research continues to explore various PEG lengths and architectures to fine-tune PROTAC performance.
Addressing Challenges Related to Anti-PEG Antibody Responses
Despite the widespread success and benefits of PEGylation, a significant challenge that has emerged is the potential for the development of anti-PEG antibodies (APAs) in patients researchgate.netcreative-diagnostics.comnih.gov. These antibodies can arise from repeated exposure to PEGylated products through various sources, including cosmetics, food, and pharmaceuticals, leading to accelerated blood clearance (ABC) of PEGylated therapeutics, reduced efficacy, and, in some cases, hypersensitivity reactions researchgate.netcreative-diagnostics.com. The prevalence of APAs poses a considerable hurdle for the long-term clinical utility of PEGylated drugs. Strategies to mitigate this challenge include developing alternative PEG-like polymers with reduced immunogenicity, such as poly(ethylene glycol methyl ether methacrylate) (PEGMA) researchgate.net, or designing novel PEGylation strategies that minimize APA formation. Furthermore, advancements in assay development, such as direct ELISA formats, are crucial for accurately detecting and quantifying anti-PEG antibodies, enabling better patient monitoring and informed therapeutic decisions criver.com.
Advanced Characterization Techniques for PEGylated Systems
The precise characterization of PEGylated molecules is paramount for ensuring product quality, consistency, and efficacy. Advanced analytical techniques are employed to confirm the successful conjugation, determine the degree of PEGylation, and assess purity. Mass spectrometry (MS), including peptide mapping, remains a cornerstone for determining the average molecular weight and identifying PEGylation sites on proteins nih.gov. Quantitative NMR (qNMR) and high-performance liquid chromatography (HPLC) are essential for assessing the purity and homogeneity of uniform PEG compounds, such as Methyl-PEG24-Amine rsc.org. For evaluating immune responses, techniques like direct ELISA are utilized to detect and quantify anti-PEG antibodies criver.com. The development and refinement of these characterization methods are critical for validating the performance and safety of Methyl-PEG24-Amine conjugates in various research and therapeutic applications.
Compound List:
Methyl-PEG24-Amine
Methyltetrazine-PEG24-amine
Methyltetrazine-PEG4-amine
Methyltetrazine-amido-N-bis(PEG4-acid)
MA(PEG)n Compounds (where n=4, 8, 12, 24)
Polyethylene (B3416737) glycol (PEG)
Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA)
Poly(N-(2-hydroxypropyl) methacrylamide) (p(HPMA))
Fmoc-amino-PEG24-COOH
Dendritic hyperbranched polymers (HBP)
Poly(benzyl ether) dendrimers
Poly(ethylene glycol) (PEG) diisocyanate
Diepoxy PEG
Glycerol
Succinic acid
Polylysine (pLL)
Polyethyleneimine (PEI) (branched and linear)
Polyamidoamine (PAMAM) dendrimers
Dendron/polymer conjugates
Uricase
Folate-peptide-PEG24-biotin conjugates
Antibody-Drug Conjugates (ADCs)
Dansyl fluorophore
Val-Cit-PABC-MMAE payload
Q & A
Q. What experimental methods are recommended to characterize the purity and structural integrity of Methyl-PEG24-Amine?
- Methodological Answer : Purity assessment requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the methoxy (-OCH) and terminal amine (-NH) groups. Peaks at δ ~3.3–3.7 ppm (methoxy) and δ ~1.5–2.5 ppm (amine protons) are critical for structural validation .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 220–280 nm) to quantify purity. Gradient elution (e.g., water/acetonitrile) resolves PEG chain impurities .
- Mass Spectrometry (MS) : Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI) MS identifies the molecular weight distribution, ensuring the PEG chain length (n = 24) matches the theoretical value .
Q. How can researchers optimize the conjugation efficiency of Methyl-PEG24-Amine with carboxylic acid-containing biomolecules?
- Methodological Answer : Use carbodiimide crosslinkers (e.g., EDC/NHS) to activate carboxylic acids for amide bond formation:
- pH Control : Maintain a reaction pH of 6.5–7.5 to stabilize the NHS ester intermediate.
- Molar Ratio Optimization : Start with a 1:1.5 molar ratio (biomolecule:PEG) to account for steric hindrance from the PEG chain.
- Purification : Remove unreacted PEG via dialysis (MWCO 3–5 kDa) or size-exclusion chromatography. Validate conjugation success using SDS-PAGE or fluorescence labeling .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility profiles of Methyl-PEG24-Amine across different solvents?
- Methodological Answer : Solubility discrepancies often arise from batch-to-batch variations in PEG chain length or residual moisture. To address this:
- Batch Characterization : Quantify PEG polydispersity (Đ) via GPC and measure water content via Karl Fischer titration.
- Solvent Screening : Test solubility in anhydrous DMSO, chloroform, and aqueous buffers (pH 4–9). Note that solubility decreases in high-ionic-strength solutions due to PEG precipitation .
- Control Experiments : Compare solubility data with commercial PEG-amine standards (e.g., PEG12-amine, PEG48-amine) to isolate chain-length effects .
Q. How can researchers design experiments to evaluate the impact of Methyl-PEG24-Amine’s PEG chain length on drug delivery nanoparticle stability?
- Methodological Answer : Use a comparative framework:
- Nanoparticle Formulation : Prepare nanoparticles (e.g., liposomes or micelles) using Methyl-PEG24-Amine and analogs (e.g., PEG12- or PEG36-amine).
- Stability Metrics :
- Dynamic Light Scattering (DLS) : Monitor hydrodynamic diameter and polydispersity over time in serum-containing buffers.
- Zeta Potential : Measure surface charge to assess PEG shielding efficiency against protein adsorption.
- Drug Release Kinetics : Use fluorescence-based assays to compare release profiles under physiological conditions.
- Statistical Analysis : Apply ANOVA to identify significant differences in stability metrics across PEG lengths .
Q. What experimental controls are critical when assessing Methyl-PEG24-Amine’s cytotoxicity in cell culture studies?
- Methodological Answer : To isolate PEG-specific effects:
- Negative Controls : Include untreated cells and cells exposed to non-functionalized PEG (e.g., mPEG24-OH) to differentiate amine-related toxicity.
- Dose-Response Curves : Test concentrations from 0.1–10 mM to identify IC values.
- Endotoxin Testing : Use the Limulus Amebocyte Lysate (LAL) assay to rule out endotoxin contamination, which can falsely elevate cytotoxicity .
Methodological & Reproducibility Considerations
Q. How should researchers document synthetic protocols for Methyl-PEG24-Amine to ensure reproducibility?
- Methodological Answer : Follow the "Experimental Methods" guidelines for chemical synthesis:
- Detailed Reagent Descriptions : Specify suppliers, batch numbers, and purity grades (e.g., Sigma-Aldrich, ≥95%).
- Step-by-Step Procedures : Include reaction times, temperatures, and purification techniques (e.g., "stirred at 25°C for 24 h under argon").
- Data Reporting : Provide values (TLC), yield percentages, and spectral data (NMR, MS) in supplementary materials .
Q. What statistical approaches are appropriate for analyzing variability in PEG-amine conjugation efficiency data?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U test) for small sample sizes or skewed distributions. For larger datasets, apply multivariate regression to identify factors (e.g., pH, temperature) with the strongest correlation to efficiency .
Ethical & Validation Challenges
Q. How can researchers address potential biases when interpreting Methyl-PEG24-Amine’s in vivo biodistribution data?
- Methodological Answer :
- Blinded Analysis : Assign image analysis (e.g., fluorescence or PET imaging) to team members unaware of treatment groups.
- Negative Controls : Include PEG-free nanoparticles to confirm PEG-specific biodistribution patterns.
- Peer Review : Pre-register study protocols on platforms like Open Science Framework to mitigate confirmation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
